molecular formula C12H17NO3 B291872 N-(3,4-dimethoxyphenyl)butanamide

N-(3,4-dimethoxyphenyl)butanamide

Cat. No. B291872
M. Wt: 223.27 g/mol
InChI Key: WDAISGGMENKAFK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)butanamide, also known as DMPEA, is a synthetic compound that belongs to the phenethylamine class of compounds. It is a derivative of the natural compound, mescaline, which is found in various cacti. DMPEA has been the subject of scientific research due to its potential use as a drug or pharmaceutical agent.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)butanamide is not fully understood. However, it is believed to act on the serotonergic system, specifically the 5-HT2A receptor. N-(3,4-dimethoxyphenyl)butanamide is thought to act as a partial agonist at this receptor, leading to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. N-(3,4-dimethoxyphenyl)butanamide has also been found to increase heart rate and blood pressure in animal models.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a model compound for studying the effects of phenethylamines on the serotonergic system. However, N-(3,4-dimethoxyphenyl)butanamide has several limitations as well. It has been found to have low potency and efficacy compared to other phenethylamines, which may limit its usefulness as a drug or pharmaceutical agent.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenyl)butanamide. One area of research could be to study its potential use as a drug or pharmaceutical agent. Another area of research could be to study its effects on the serotonergic system in more detail, including its interactions with other receptors and neurotransmitters. Additionally, further research could be done to improve the potency and efficacy of N-(3,4-dimethoxyphenyl)butanamide, potentially leading to the development of new drugs or pharmaceutical agents.

Synthesis Methods

N-(3,4-dimethoxyphenyl)butanamide can be synthesized through several methods, including the reaction of 3,4-dimethoxyphenylacetonitrile with butyl lithium, followed by hydrolysis to yield N-(3,4-dimethoxyphenyl)butanamide. Another method involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride, followed by reaction with butylamine to yield N-(3,4-dimethoxyphenyl)butanamide.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)butanamide has been the subject of scientific research due to its potential use as a drug or pharmaceutical agent. It has been shown to have psychoactive effects in animal models, including rats and mice. N-(3,4-dimethoxyphenyl)butanamide has been found to have similar effects to mescaline, including hallucinogenic and stimulant effects.

properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)butanamide

InChI

InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-7-10(15-2)11(8-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

WDAISGGMENKAFK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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